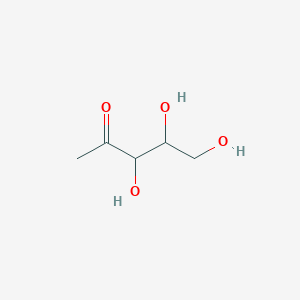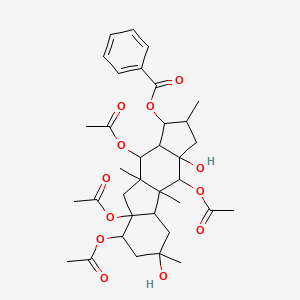
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane: is a natural product derived from the plant species Tabernaemontana divaricata.
Preparation Methods
The synthesis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves multiple steps, starting from the extraction of the natural product from Tabernaemontana divaricata. The synthetic route typically includes acetylation and benzoylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and benzoyloxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis.
Biology: Researchers investigate its biological activities, including potential anti-cancer and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in various diseases.
Industry: It is used in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane can be compared with other similar compounds such as:
5-hydroxythalidomide: Another natural product with similar structural features and biological activities.
10,15-dihydroxy-5,8,9,14-tetraacetoxy-3-benzoyloxy: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific combination of functional groups and its derived natural source .
Properties
Molecular Formula |
C35H46O12 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate |
InChI |
InChI=1S/C35H46O12/c1-18-14-34(42)26(27(18)46-29(40)23-12-10-9-11-13-23)28(44-20(3)37)32(7)17-35(47-22(5)39)24(33(32,8)30(34)45-21(4)38)15-31(6,41)16-25(35)43-19(2)36/h9-13,18,24-28,30,41-42H,14-17H2,1-8H3 |
InChI Key |
YOOFGOIZRALNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)O)OC(=O)C)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


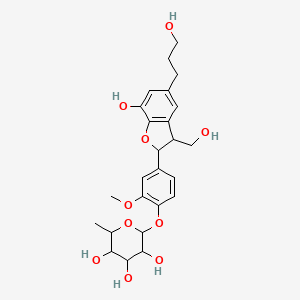
![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)
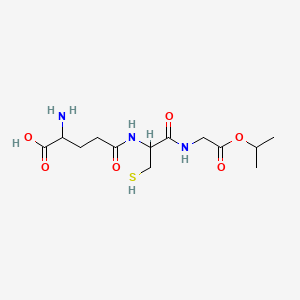
![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)
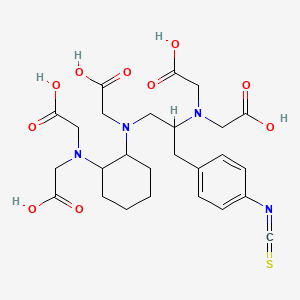
![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)

![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)


